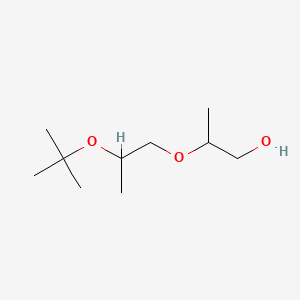
2-(2-tert-Butoxypropoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-tert-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxypropoxy)propan-1-ol typically involves the reaction of tert-butyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .
化学反应分析
Types of Reactions
2-(2-tert-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium dichromate and sulfuric acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound typically yields corresponding ketones or aldehydes.
Reduction: Reduction reactions yield alcohols with lower oxidation states.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
科学研究应用
2-(2-tert-Butoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the preparation of biological samples and as a stabilizer in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubilizing properties.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-(2-tert-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution .
相似化合物的比较
Similar Compounds
Uniqueness
2-(2-tert-Butoxypropoxy)propan-1-ol is unique due to its specific tert-butoxypropoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
生物活性
2-(2-tert-Butoxypropoxy)propan-1-ol, also known as Dipropylene Glycol n-Butyl Ether (DPnB), is a compound with significant industrial applications due to its solvent properties. Its molecular structure, featuring both ether and alcohol functional groups, contributes to its biological activity and potential effectiveness in various applications.
The compound is characterized by:
- Molecular Formula : C₁₃H₂₈O₃
- CAS Number : 55934-93-5
- Physical State : Colorless liquid with a mild odor
- Solubility : Miscible with water and various organic solvents
These properties make it suitable for use in formulations requiring effective solvation of both polar and non-polar compounds.
Biological Activity Overview
Research into the biological activity of DPnB indicates several potential effects, particularly in the fields of environmental science and toxicology. Key findings include:
- Toxicological Studies : Limited studies have suggested that DPnB exhibits low toxicity levels, making it a favorable option in formulations that may come into contact with human skin or environmental systems .
- Dispersant Efficacy : DPnB has been evaluated for its effectiveness as a dispersant in oil spill responses. Its ability to enhance the dispersion of oil in marine environments indicates potential biological interactions with marine organisms .
- Biodegradation : Research indicates that DPnB is subject to biodegradation in aquatic environments, which is crucial for assessing its environmental impact and persistence .
Case Study 1: Toxicity Assessment
A study conducted on the toxicity of DPnB revealed:
- Test Organisms : Various aquatic species, including fish and invertebrates.
- Findings : The compound showed minimal adverse effects at concentrations typically used in industrial applications, supporting its use as a safer alternative to more toxic solvents .
Case Study 2: Environmental Impact
In an assessment of dispersants used during oil spills, DPnB was found to:
- Improve the breakdown of hydrocarbons in marine environments.
- Show low bioaccumulation potential, suggesting that it does not significantly accumulate in marine organisms over time .
Research Findings
属性
CAS 编号 |
93981-04-5 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-8(6-11)12-7-9(2)13-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI 键 |
GYIXQTJAIAZSHP-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)OCC(C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















